Phenol, p-(1-benzyl-2-benzimidazolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

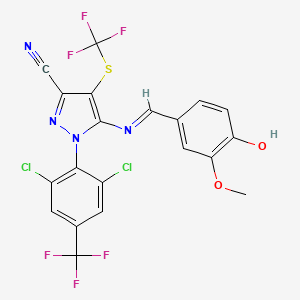

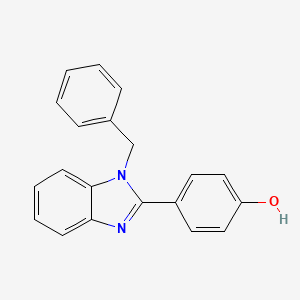

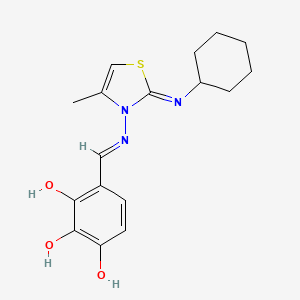

Benzimidazole derivatives, such as Phenol, p-(1-benzyl-2-benzimidazolyl)-, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of Phenol, p-(1-benzyl-2-benzimidazolyl)- consists of a phenol group attached to a benzyl-benzimidazolyl group . The molecular weight of this compound is 300.4 g/mol.Chemical Reactions Analysis

Phenols, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenol, p-(1-benzyl-2-benzimidazolyl)- has a density of 1.2±0.1 g/cm3 . Its boiling point is 542.6±60.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications

Anticancer Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole derivatives have been studied extensively for their potential as anticancer agents . They have been synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

- Methods of Application : The compounds were synthesized by a simple process with high yield and efficiency . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .

- Results or Outcomes : The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Antimicrobial Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic .

- Methods of Application : The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic .

- Results or Outcomes : It is known that both patients with severe cases and patients with moderate cases of COVID-19, with or without pneumonia, have received treatments with various antibiotics .

Antiproliferative Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole compounds have been tested for their antiproliferative activity against various cancer cell lines .

- Methods of Application : The antiproliferative activity of benzimidazole compounds was tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

- Results or Outcomes : All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines . Some compounds were especially active against certain cancer cell lines with IC 50 values in the range of 0.02–0.04 µM .

Antiviral Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic .

- Methods of Application : Benzimidazole and pyrazole compounds have been synthesized for their remarkable biological properties .

- Results or Outcomes : These compounds have shown antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, and antidiabetic properties .

Anti-Inflammatory Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole derivatives have been studied for their anti-inflammatory properties .

- Methods of Application : The anti-inflammatory activity of benzimidazole compounds was tested in various in vitro and in vivo models .

- Results or Outcomes : Some benzimidazole derivatives showed significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs .

Antihypertensive Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Certain benzimidazole derivatives have been found to have antihypertensive effects .

- Methods of Application : The antihypertensive activity of these compounds was evaluated in animal models of hypertension .

- Results or Outcomes : Some benzimidazole derivatives showed significant antihypertensive activity, reducing blood pressure in hypertensive animals .

properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQULKFJCBXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, p-(1-benzyl-2-benzimidazolyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)

![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)